Cas no 1805643-71-3 (Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate)
Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate
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- Inchi: 1S/C13H10F5NO3/c1-2-21-11(20)5-7-4-10(22-13(16,17)18)9(12(14)15)3-8(7)6-19/h3-4,12H,2,5H2,1H3
- InChI Key: OVVWMICTVFPGDL-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C#N)C(=CC=1OC(F)(F)F)CC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 431
- XLogP3: 3.6
- Topological Polar Surface Area: 59.3
Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022448-250mg |
Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate |
1805643-71-3 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015022448-500mg |
Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate |
1805643-71-3 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015022448-1g |
Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate |
1805643-71-3 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Ethyl 2-cyano-4-difluoromethyl-5-(trifluoromethoxy)phenylacetate
Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate (CAS No. 1805643-71-3): A Comprehensive Review of Its Synthesis, Applications, and Emerging Research
Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate, identified by its CAS number 1805643-71-3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. The presence of multiple fluorine atoms and cyano functional groups imparts unique electronic and steric properties to this molecule, making it a valuable intermediate in the synthesis of various bioactive compounds. This article provides an in-depth exploration of the compound's chemical structure, synthetic methodologies, industrial applications, and the latest research findings that highlight its potential in drug development and advanced material formulations.
The molecular structure of Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate consists of a benzene ring substituted with a cyano group at the 2-position, a difluoromethyl group at the 4-position, and a trifluoromethoxy group at the 5-position. This arrangement creates a highly electron-withdrawing environment around the ring, which can influence the reactivity and binding affinity of the molecule in biological systems. The compound's high lipophilicity, coupled with its ability to engage in hydrogen bonding due to the cyano and trifluoromethoxy groups, makes it an attractive candidate for further derivatization into pharmacologically active agents.
The synthesis of Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate typically involves multi-step organic transformations that require precise control over reaction conditions. One common synthetic route begins with the bromination of a precursor aromatic compound followed by nucleophilic substitution with a trifluoromethoxy group. Subsequent introduction of the difluoromethyl group can be achieved through cross-coupling reactions such as Suzuki or Heck couplings. The final step involves cyanation to install the cyano group at the 2-position. Advanced techniques like flow chemistry have been explored to optimize yield and purity in these multi-step processes.
In recent years, Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate has found applications in the development of novel agrochemicals and specialty chemicals. Its structural features make it a versatile building block for designing compounds with enhanced stability and bioavailability. For instance, researchers have utilized this intermediate to synthesize fluorinated phenols that exhibit potent herbicidal activity by inhibiting key enzymatic pathways in weeds. The incorporation of fluorine atoms into these molecules improves their metabolic stability and resistance to degradation, thereby increasing their efficacy in field applications.
The pharmaceutical industry has also shown considerable interest in Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate due to its potential as a scaffold for drug discovery. Fluoroaromatic compounds are known for their improved pharmacokinetic properties, including increased lipophilicity and reduced metabolic clearance. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activity against various therapeutic targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. The cyano group further enhances binding interactions by forming hydrogen bonds with amide or carbonyl moieties in protein targets.
Emerging research suggests that Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate may also find utility in materials science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. Additionally, the compound's fluorescence properties have been explored for potential applications in biosensors and imaging agents. By tuning the electronic environment through strategic functionalization, researchers aim to develop novel materials with tailored optoelectronic characteristics for use in nanotechnology and biomedicine.
The environmental impact of fluorinated compounds remains a topic of ongoing research and debate. While these molecules offer numerous advantages in terms of chemical stability and bioactivity, their persistence in the environment raises concerns about long-term ecological effects. Regulatory agencies are increasingly scrutinizing the use of fluorinated intermediates to ensure that their benefits outweigh potential risks. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents without compromising yield or purity.
In conclusion, Ethyl 2-cyano-4-difluoromethyl-5-trifluoromethoxyphenylacetate (CAS No. 1805643-71-3) is a multifunctional compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with enhanced potency and stability. As research continues to uncover new uses for this compound, it is likely to remain at the forefront of innovation in chemical synthesis and drug development. Future studies should focus on optimizing synthetic methodologies while addressing environmental considerations to ensure sustainable utilization of this versatile molecule.
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